molecular formula C13H19NO B8708353 4-methyl-N-(2-methylphenyl)pentanamide

4-methyl-N-(2-methylphenyl)pentanamide

Cat. No.: B8708353
M. Wt: 205.30 g/mol
InChI Key: NCQMLFNIKCDZJH-UHFFFAOYSA-N
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Description

4-Methyl-N-(2-methylphenyl)pentanamide is a secondary amide featuring a pentanamide backbone substituted with a methyl group at the 4-position and an N-linked 2-methylphenyl group. For example, substituted pentanamides are frequently explored for drug-likeness, metabolic stability, and biological activity, such as anthelmintic effects (as seen in N-(4-methoxyphenyl)pentanamide) or roles in drug metabolism studies .

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

4-methyl-N-(2-methylphenyl)pentanamide

InChI

InChI=1S/C13H19NO/c1-10(2)8-9-13(15)14-12-7-5-4-6-11(12)3/h4-7,10H,8-9H2,1-3H3,(H,14,15)

InChI Key

NCQMLFNIKCDZJH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)CCC(C)C

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Bioactivity: Electron-Donating Groups: The 4-methoxy group in N-(4-methoxyphenyl)pentanamide enhances anthelmintic activity compared to simpler pentanamides, likely due to improved solubility and target interaction . Heterocyclic Substituents: The quinolinone moiety in 4-methyl-N-(2-oxo-1,2-dihydroquinolin-3-yl)pentanamide suggests utility in probing enzyme-mediated metabolism, particularly with aldehyde oxidases .

Synthetic Methodologies :

  • Biotransformation : describes bacterial systems for synthesizing complex pentanamide derivatives, highlighting eco-friendly routes for analog production .
  • Deuterium Labeling : The dithio-substituted analogs (e.g., 4-[(4-methyl)dithio]-4-methyl-N-(benzyl)pentanamide) demonstrate advanced applications in isotopic labeling for pharmacokinetic studies .

Structural Motifs and Drug Design: Phenethyl-Piperidinyl Systems: Compounds like the fentanyl analog () illustrate how pentanamide backbones can be integrated into psychoactive molecules, though regulatory concerns arise . Aminoalkyl Chains: The amino group in 4-amino-N-[2-(2-methylphenyl)ethyl]pentanamide may enhance blood-brain barrier penetration, a common strategy in CNS drug design .

Metabolic and Stability Considerations :

  • The dithio group in 4-[(4-methyl)dithio]-4-methyl-N-(benzyl)pentanamide improves metabolic stability, as deuterium incorporation studies suggest resistance to enzymatic degradation .

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